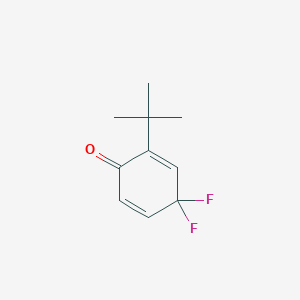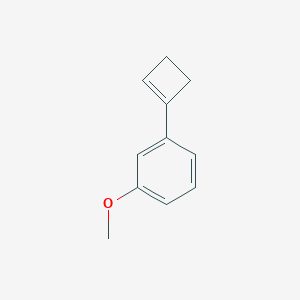
(4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C10H18OSi It is known for its unique structure, which includes a methoxy group, an enyne moiety, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane typically involves the reaction of 4-methoxy-3-butyn-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Methoxy-3-butyn-1-ol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enyne moiety to alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes or alkenes.
Substitution: Produces various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Catalysis: Used as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane involves its reactivity due to the presence of the enyne moiety and the trimethylsilyl group. The enyne moiety can participate in cycloaddition reactions, while the trimethylsilyl group can stabilize reactive intermediates. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-buten-1-ol, trimethylsilyl ether: Similar structure with a trimethylsilyl group and an enyne moiety.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]phenylcarbamate: Contains an enyne moiety but with different substituents.
Uniqueness
(4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane is unique due to the presence of the methoxy group, which can influence its reactivity and applications in organic synthesis. The combination of the enyne moiety and the trimethylsilyl group provides a versatile platform for various chemical transformations.
Properties
IUPAC Name |
4-methoxybut-3-en-1-ynyl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OSi/c1-9-7-5-6-8-10(2,3)4/h5,7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAWMPYFFORPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC#C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00784131 |
Source


|
| Record name | (4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00784131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301841-15-6 |
Source


|
| Record name | (4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00784131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)
![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)



methanone](/img/structure/B12577317.png)

![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)

![Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane](/img/structure/B12577338.png)
![(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane](/img/structure/B12577339.png)
